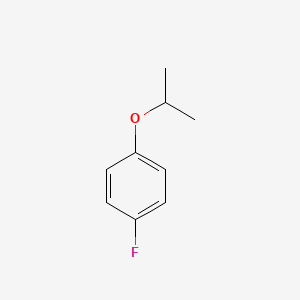
1-Fluoro-4-isopropoxybenzene
Descripción general
Descripción
1-Fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is characterized by a benzene ring substituted with a fluorine atom and an isopropoxy group. This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .
Métodos De Preparación
1-Fluoro-4-isopropoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenol with hydrogen fluoride and isopropyl bromide in the presence of a base such as magnesium bromide . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Magnesium bromide acts as a catalyst to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions. Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The isopropoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-isopropoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-isopropoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the fluorine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted benzene derivatives. In nucleophilic substitution reactions, the isopropoxy group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparación Con Compuestos Similares
1-Fluoro-4-isopropoxybenzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to differences in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-06-3 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


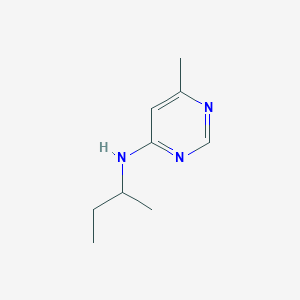
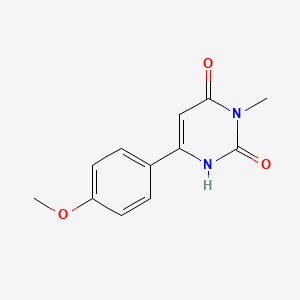

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
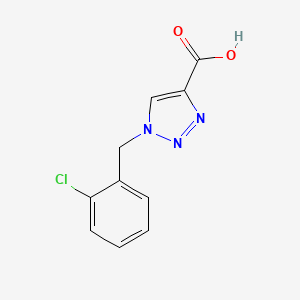
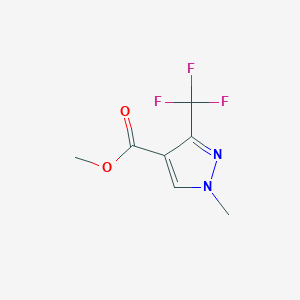
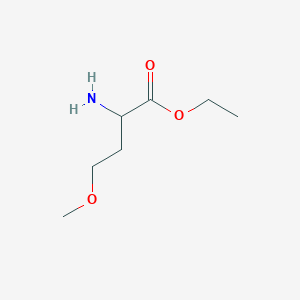
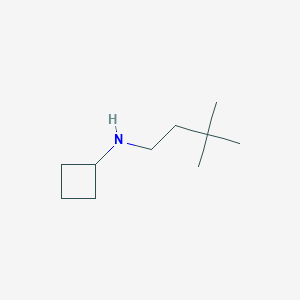
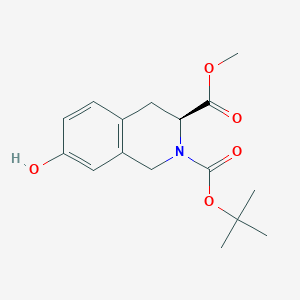
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
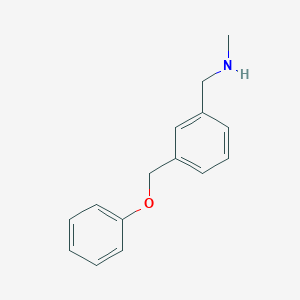
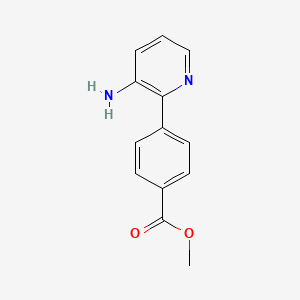

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
